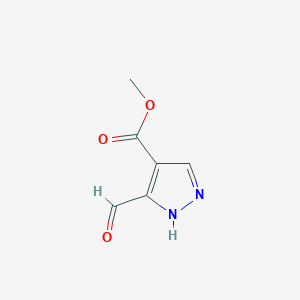

Methyl3-formyl-1h-pyrazole-4-carboxylate

Description

Significance of Pyrazole (B372694) Derivatives in Organic Synthesis

Pyrazole and its derivatives are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are of considerable interest in organic synthesis due to their wide range of biological activities and their utility as synthetic intermediates. chim.it The pyrazole nucleus is a key structural motif in numerous pharmaceuticals, agrochemicals, and dyes. nih.gov Notable examples of drugs containing a pyrazole ring include the anti-inflammatory drug celecoxib and the anti-obesity drug rimonabant. dntb.gov.ua The versatility of the pyrazole scaffold allows for structural modifications at various positions, enabling the synthesis of diverse libraries of compounds for drug discovery and materials science. chim.it

Methyl 3-formyl-1H-pyrazole-4-carboxylate as a Versatile Bifunctional Building Block

Methyl 3-formyl-1H-pyrazole-4-carboxylate is a prime example of a bifunctional building block. The term "bifunctional" refers to the presence of two distinct reactive functional groups within the same molecule. In this case, the aldehyde (formyl) group at the 3-position and the methyl carboxylate (ester) group at the 4-position of the pyrazole ring offer two sites for chemical modification. dntb.gov.ua This dual reactivity allows for a stepwise and controlled approach to the synthesis of complex molecular architectures. The formyl group can readily undergo reactions typical of aldehydes, such as condensation reactions, while the ester group can be subjected to hydrolysis, amidation, or reduction. The strategic manipulation of these two functional groups opens up a wide array of synthetic possibilities. dntb.gov.ua

While much of the published research has focused on the ethyl ester analogue, ethyl 4-formyl-1H-pyrazole-3-carboxylate, the chemical reactivity of the methyl ester is expected to be very similar. dntb.gov.uaresearchgate.net The principles and reactions discussed are therefore largely applicable to the title compound.

Research Focus and Academic Context of the Compound

The academic interest in Methyl 3-formyl-1H-pyrazole-4-carboxylate and its analogues stems from their potential as precursors for the synthesis of fused pyrazole systems. researchgate.net Fused heterocycles, such as pyrazolo[3,4-d]pyridazines and pyrazolo[3,4-b]pyridines, are of significant interest in medicinal chemistry due to their diverse pharmacological activities. The bifunctional nature of this pyrazole derivative allows for the construction of these fused rings through cyclization reactions involving both the formyl and the carboxylate functionalities. researchgate.net

Researchers have explored the use of this building block in various organic transformations, including multicomponent reactions, to generate molecular diversity. nih.gov The ability to create complex molecular frameworks from a relatively simple starting material is a key focus in modern organic synthesis, and Methyl 3-formyl-1H-pyrazole-4-carboxylate serves as an excellent platform for such endeavors. dntb.gov.ua

Detailed Research Findings: Synthesis and Reactivity

The synthesis of 4-formyl-1H-pyrazole-3-carboxylates is often achieved through the Vilsmeier-Haack reaction of the corresponding hydrazones. nih.gov This reaction introduces the formyl group onto the pyrazole ring.

The utility of Methyl 3-formyl-1H-pyrazole-4-carboxylate as a synthetic intermediate is demonstrated in its reactions to form fused heterocyclic systems. The presence of the aldehyde and ester groups in proximity on the pyrazole ring facilitates the construction of new rings.

For instance, the reaction with hydrazine (B178648) hydrate (B1144303) can lead to the formation of pyrazolo[3,4-d]pyridazin-7-ones. In this reaction, the hydrazine initially reacts with the formyl group to form a hydrazone, which then undergoes an intramolecular cyclization with the ester group to form the fused pyridazinone ring. researchgate.net

| Reactant 1 | Reactant 2 | Product | Reference |

|---|---|---|---|

| Ethyl 1-aryl-4-formyl-1H-pyrazole-3-carboxylate | Hydrazine | Pyrazolo[3,4-d]pyridazin-7-one derivative | researchgate.net |

| Ethyl 1-aryl-4-formyl-1H-pyrazole-3-carboxylate | Methylhydrazine | N-methyl-pyrazolo[3,4-d]pyridazin-7-one derivative | researchgate.net |

Similarly, this bifunctional precursor can be utilized in the synthesis of pyrazolo[3,4-b]pyridines through Friedländer condensation with α-methylene ketones, nitriles, or esters. researchgate.net This reaction involves the condensation of the formyl group with the active methylene (B1212753) compound, followed by cyclization and aromatization to yield the fused pyridine (B92270) ring.

| Reactant 1 | Reactant 2 | Product | Reference |

|---|---|---|---|

| Ethyl 5-amino-4-formyl-1-phenyl-1H-pyrazole-3-carboxylate | α-Methylene ketones | Substituted pyrazolo[3,4-b]pyridine | researchgate.net |

| Ethyl 5-amino-4-formyl-1-phenyl-1H-pyrazole-3-carboxylate | α-Methylene nitriles | Substituted pyrazolo[3,4-b]pyridine | researchgate.net |

| Ethyl 5-amino-4-formyl-1-phenyl-1H-pyrazole-3-carboxylate | α-Methylene esters | Substituted pyrazolo[3,4-b]pyridine | researchgate.net |

The formyl group can also participate in other condensation reactions, such as the Knoevenagel condensation, with active methylene compounds to form various substituted pyrazole derivatives. researchgate.net These reactions highlight the versatility of Methyl 3-formyl-1H-pyrazole-4-carboxylate as a scaffold for generating a wide range of heterocyclic compounds with potential biological activities.

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-formyl-1H-pyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c1-11-6(10)4-2-7-8-5(4)3-9/h2-3H,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVNWOMQTAOAOLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(NN=C1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 3 Formyl 1h Pyrazole 4 Carboxylate

De Novo Synthesis of the Pyrazole (B372694) Ring System

De novo synthesis involves the creation of the pyrazole core from acyclic precursors. This approach builds the heterocyclic ring and incorporates the necessary formyl and carboxylate substituents concurrently or in a rapid sequence.

Cyclocondensation Reactions

Cyclocondensation reactions are a cornerstone of pyrazole synthesis, typically involving the reaction of a binucleophilic hydrazine (B178648) derivative with a 1,3-dielectrophilic three-carbon component.

The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, is a powerful method for constructing five-membered heterocyclic rings. For the synthesis of the target pyrazole, this approach would involve the reaction of a 1,3-dipole with a dipolarophile. A key strategy involves the reaction of diazo compounds, such as methyl diazoacetate, with activated alkynes. nuph.edu.ua To obtain the specific substitution pattern of methyl 3-formyl-1H-pyrazole-4-carboxylate, the reaction would theoretically proceed between methyl diazoacetate and formylacetylene or a synthetic equivalent. nuph.edu.ua This reaction joins the two nitrogen atoms from the diazo compound with three carbon atoms from the alkyne to form the pyrazole ring. nuph.edu.ua

A particularly effective method for the simultaneous construction and formylation of the pyrazole ring is the Vilsmeier-Haack reaction performed on hydrazones. researchgate.netdegres.eu This reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). chemmethod.comarkat-usa.org The reaction proceeds via the cyclization of a hydrazone precursor, which is then formylated in situ. For instance, hydrazones derived from ethyl 2-(arylhydrazono)propanoates can be reacted with the Vilsmeier-Haack reagent to yield ethyl 1-aryl-4-formyl-1H-pyrazole-3-carboxylates, a regioisomer of the target compound. umich.edu A similar strategy starting with the hydrazone of methyl pyruvate (B1213749) would provide the necessary backbone to generate the 3-formyl-4-carboxylate substitution pattern upon cyclization and formylation. chemmethod.comumich.edu

Table 1: Overview of De Novo Cyclocondensation Methodologies

| Methodology | Key Reactants | Key Reagent/Conditions | Product | Reference |

| [3+2] Cycloaddition | Methyl diazoacetate, Formylacetylene | Thermal or catalytic conditions | Methyl 3-formyl-1H-pyrazole-4-carboxylate | nuph.edu.ua |

| Vilsmeier-Haack on Hydrazone | Hydrazone of Methyl Pyruvate, Hydrazine | POCl₃ / DMF | Methyl 3-formyl-1H-pyrazole-4-carboxylate | chemmethod.comumich.edu |

| Knorr Synthesis | Methyl 2-formyl-3-oxobutanoate, Hydrazine | Acid or base catalysis | Methyl 3-formyl-1H-pyrazole-4-carboxylate | beilstein-journals.org |

The most classical and widely used method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. beilstein-journals.org To produce methyl 3-formyl-1H-pyrazole-4-carboxylate, a specifically substituted 1,3-dicarbonyl precursor is required. This precursor would be a derivative of methyl 2-formyl-3-oxobutanoate. The reaction with hydrazine hydrate (B1144303) would proceed via initial condensation to form a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. The regioselectivity of the cyclization depends on the reaction conditions and the nature of the substituents on both the dicarbonyl compound and the hydrazine.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) offer significant advantages in terms of efficiency and atom economy by combining three or more reactants in a single pot to form a complex product. nih.gov A one-pot, three-component coupling of aldehydes, 1,3-dicarbonyls, and diazo compounds can yield polyfunctional pyrazoles. organic-chemistry.org The synthesis of pyrazoles can be achieved through various MCRs, often involving the in situ generation of the necessary intermediates for cyclocondensation. beilstein-journals.org For the target molecule, a potential MCR could involve the reaction of a β-ketoester (e.g., methyl acetoacetate), a formylating agent or formyl equivalent, and hydrazine hydrate. organic-chemistry.org These reactions are often catalyzed and proceed through a cascade of events including Knoevenagel condensation, Michael addition, and subsequent cyclization and aromatization. organic-chemistry.org

Functionalization of Pre-existing Pyrazole Scaffolds

An alternative to de novo synthesis is the modification of a pre-synthesized pyrazole ring. This approach begins with a simpler pyrazole, such as Methyl 1H-pyrazole-4-carboxylate, and introduces the formyl group at the C3 position through a targeted chemical reaction. nih.gov

One of the most prominent methods for introducing a formyl group onto an electron-rich heterocyclic ring is the Vilsmeier-Haack reaction. arkat-usa.org This electrophilic substitution reaction can be applied to a pyrazole-4-carboxylate scaffold. The regioselectivity of the formylation is directed by the electronic properties of the existing carboxylate group. As the C4-carboxylate is an electron-withdrawing group, it deactivates the ring towards electrophilic attack but directs incoming electrophiles to the C3 or C5 positions. The reaction of Methyl 1H-pyrazole-4-carboxylate with the Vilsmeier reagent (POCl₃/DMF) could thus lead to the desired Methyl 3-formyl-1H-pyrazole-4-carboxylate, potentially along with its C5-formyl isomer. arkat-usa.org

Another powerful strategy for targeted functionalization involves directed ortho-metalation. rsc.org In this approach, the pyrazole nitrogen is first protected with a suitable group, such as a tetrahydropyranyl (THP) group. The C3 proton is then selectively abstracted using a strong base like n-butyllithium, a process directed by the protected nitrogen atom. The resulting lithiated intermediate can then be quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to introduce the formyl group specifically at the C3 position. rsc.org Subsequent removal of the protecting group would yield the final product.

Table 2: Functionalization Strategies for Pyrazole Scaffolds

| Methodology | Starting Material | Key Reagent/Conditions | Intermediate/Product | Reference |

| Vilsmeier-Haack Formylation | Methyl 1H-pyrazole-4-carboxylate | 1. POCl₃, DMF | Methyl 3-formyl-1H-pyrazole-4-carboxylate | arkat-usa.org |

| Directed Lithiation | N-Protected Methyl 1H-pyrazole-4-carboxylate | 1. n-BuLi2. DMF3. Deprotection | Methyl 3-formyl-1H-pyrazole-4-carboxylate | rsc.org |

Regioselective Formylation Reactions at C-3

The introduction of a formyl group at the C-3 position of the pyrazole ring is a critical step in the synthesis of the target molecule. This is typically achieved on a pre-existing methyl 1H-pyrazole-4-carboxylate substrate. The electron-donating nature of the pyrazole ring facilitates electrophilic substitution, but controlling the regioselectivity is paramount.

Vilsmeier-Haack Reaction Mechanisms and Optimization

The Vilsmeier-Haack reaction is a widely employed and efficient method for the formylation of electron-rich heterocyclic compounds, including pyrazoles. researchgate.netijpcbs.com The reaction utilizes a Vilsmeier reagent, typically a chloromethyleniminium salt, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). organic-chemistry.orgwikipedia.orgchemistrysteps.com

Mechanism: The reaction proceeds through the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion). wikipedia.org The pyrazole ring, being electron-rich, acts as a nucleophile and attacks the electrophilic carbon of the Vilsmeier reagent. researchgate.net This electrophilic aromatic substitution occurs preferentially at the electron-rich C-4 position of the pyrazole ring. researchgate.net Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde. organic-chemistry.orgchemistrysteps.com In the context of a 4-substituted pyrazole, such as methyl 1H-pyrazole-4-carboxylate, the formylation is directed to an available position, often C-3 or C-5.

Optimization of the Vilsmeier-Haack reaction is crucial for maximizing yield and purity. Key parameters that are often adjusted include the molar ratio of the reactants, reaction temperature, and duration. For instance, studies on the formylation of 1,3-disubstituted 5-chloro-1H-pyrazoles have shown that varying the molar ratio of the pyrazole substrate to DMF and POCl₃, along with temperature and reaction time, significantly impacts the conversion to the corresponding 4-carbaldehyde. arkat-usa.org While specific optimization data for methyl 1H-pyrazole-4-carboxylate is not detailed in the provided results, general principles suggest that careful control of stoichiometry and heating conditions is necessary to achieve high yields and avoid side reactions. arkat-usa.org The reaction of hydrazones with the Vilsmeier reagent is a common route to producing pyrazole-4-carboxaldehydes. tandfonline.comsid.irnih.gov

Alternative Formylation Methods

While the Vilsmeier-Haack reaction is predominant, other formylation methods can be considered. These might include the Duff reaction or the Reimer-Tiemann reaction, although their application to pyrazole systems is less common and often less efficient than the Vilsmeier-Haack approach. For electron-rich heterocycles, formylation can sometimes be achieved using other formylating agents like hexamethylenetetramine (in the Duff reaction) or chloroform (B151607) in basic conditions (in the Reimer-Tiemann reaction). However, the Vilsmeier-Haack reaction remains the most reliable and versatile method for the formylation of pyrazoles. ijpcbs.com

Introduction of Ester and Carboxylation Groups at C-4

The synthesis of the precursor, methyl 1H-pyrazole-4-carboxylate, involves the construction of the pyrazole ring with a carboxyl or ester group at the C-4 position. A common and versatile method is the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound or its equivalent. nih.govmdpi.com

For instance, the reaction of hydrazine with a suitably substituted three-carbon component, such as ethyl 2-formyl-3-oxobutanoate, can yield the pyrazole-4-carboxylate core. Another approach involves starting with pyrazole itself and introducing the carboxyl group. However, direct carboxylation can be challenging and may lead to a mixture of products.

A more controlled method involves the synthesis of pyrazole-4-carboxylic acid, followed by esterification. For example, methyl 1H-pyrazole-4-carboxylate can be synthesized from methyl pyrazole-4-carboxylate by reaction with methyl iodide in the presence of potassium carbonate in DMF. chemicalbook.com The starting pyrazole-4-carboxylate can be obtained from the corresponding carboxylic acid. The esterification of 1-methyl-4-pyrazolecarboxylic acid with trimethylsilyldiazomethane (B103560) in methanol (B129727) also yields the desired methyl ester. chemicalbook.com Pyrazole carboxylic acids and their derivatives are valuable precursors for creating a wide range of substituted analogs. nih.gov

Advanced Synthetic Protocols

To improve efficiency, reduce reaction times, and enhance yields, advanced synthetic protocols have been developed. These include catalytic approaches and the use of microwave irradiation.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has gained significant traction as a method to dramatically reduce reaction times, often from hours to minutes, and improve product yields. degres.eubohrium.com The Vilsmeier-Haack reaction is particularly amenable to microwave irradiation. degres.euresearchgate.net

The synthesis of 1H-pyrazole-4-carboxylic acid esters from hydrazones of β-keto esters via the Vilsmeier reaction has been shown to be significantly more efficient under microwave irradiation compared to conventional heating. tandfonline.comtandfonline.com For example, a reaction that requires 4 hours of refluxing at 70-80°C can be completed in a much shorter duration with improved yields using microwaves. tandfonline.comtandfonline.com In some cases, the yield of pyrazole-4-carbaldehydes from hydrazones using a Vilsmeier reagent increased from 65% under thermal conditions to 83% with microwave assistance, with the reaction time dropping to just 10 minutes. rsc.org This acceleration is attributed to the efficient and rapid heating of the polar solvents and reagents by microwave energy. degres.eu

The table below summarizes a comparative study on the synthesis of pyrazole derivatives, highlighting the advantages of microwave-assisted methods.

| Method | Reaction Time | Yield (%) | Reference |

| Conventional Heating | 3-5 hours | Lower | niscpr.res.in |

| Microwave Irradiation | 45-120 seconds | Improved | niscpr.res.in |

| Conventional Heating | 2 hours | 65 | rsc.org |

| Microwave Irradiation | 10 minutes | 83 | rsc.org |

| Conventional Heating | 4 hours | - | tandfonline.comtandfonline.com |

| Microwave Irradiation | Shorter duration | Considerably Increased | tandfonline.comtandfonline.com |

Chemo- and Regioselectivity Considerations

The synthesis of Methyl 3-formyl-1H-pyrazole-4-carboxylate and related substituted pyrazoles involves critical chemo- and regioselectivity challenges. The precise placement of the formyl and carboxylate groups, as well as substituents on the nitrogen and carbon atoms of the pyrazole ring, is paramount and dictated by the chosen synthetic route. Control over selectivity is essential at two key stages: the initial formation of the pyrazole heterocycle and the subsequent formylation step.

Regioselectivity in Pyrazole Ring Formation

The construction of the pyrazole core often involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative. When an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine are used, the reaction can potentially yield two different regioisomers. conicet.gov.ar The outcome of this condensation is highly dependent on the reaction conditions, particularly the solvent, and the electronic and steric nature of the substituents. nih.gov

Research has shown that the use of fluorinated alcohols as solvents can dramatically enhance the regioselectivity of pyrazole formation. conicet.gov.ar For instance, the reaction between various 1,3-diketones and methylhydrazine, which typically yields a mixture of regioisomers in ethanol, shows a significant preference for a single isomer when conducted in 2,2,2-trifluoroethanol (B45653) (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP). conicet.gov.ar This effect is attributed to the unique properties of fluorinated alcohols, which can influence the reaction pathway. conicet.gov.ar

| Entry | R¹ | R² | Solvent | Ratio (2a:2b) |

| 1 | 2-Furyl | CF₃ | Ethanol | 85:15 |

| 2 | 2-Furyl | CF₃ | TFE | 97:3 |

| 3 | 2-Furyl | CF₃ | HFIP | >99:1 |

| 4 | Phenyl | CF₃ | Ethanol | 80:20 |

| 5 | Phenyl | CF₃ | TFE | 95:5 |

| 6 | Phenyl | CF₃ | HFIP | 98:2 |

| 7 | Methyl | CF₃ | TFE | 90:10 |

| 8 | Methyl | CF₃ | HFIP | 99:1 |

Table 1: Effect of Solvent on the Regioselectivity of Pyrazole Formation from 1,3-Diketones and Methylhydrazine. Data sourced from research findings. conicet.gov.ar

Chemo- and Regioselectivity in Formylation

Once the pyrazole ring is formed, the introduction of the formyl group at a specific position is the next critical step, governed by the choice of formylating agent and the existing substituents on the pyrazole.

The Vilsmeier-Haack reaction is a widely employed method for the formylation of electron-rich aromatic and heterocyclic compounds, including pyrazoles. chemmethod.commdpi.comresearchgate.net This reaction, which typically uses a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is highly regioselective. nih.govsemanticscholar.org For N-substituted pyrazoles, electrophilic substitution occurs preferentially at the C4 position, which is the most electron-rich carbon atom. researchgate.netnih.gov This high regioselectivity makes the Vilsmeier-Haack reaction a primary choice for synthesizing 4-formylpyrazoles. chemmethod.comnih.govthieme-connect.com

However, a significant chemoselectivity issue arises with N-unsubstituted pyrazoles. In the absence of a substituent at the N1 position, the initial electrophilic attack can occur on a ring nitrogen atom instead of the C4 carbon. umich.edu This leads to the formation of an ammonium (B1175870) ion, which deactivates the ring and prevents C4 formylation. umich.edu Consequently, 3,5-dimethyl-1H-pyrazole fails to undergo formylation at the 4-position under standard Vilsmeier-Haack conditions. umich.eduresearchgate.net To overcome this, the pyrazole nitrogen must be protected, for example by reaction with methyl acrylate, to direct the formylation to the desired C4 position. The protecting group can then be removed in subsequent steps. umich.edu

Alternative formylation methods have been developed to address the harsh conditions of the Vilsmeier-Haack reaction and to achieve different regiochemical outcomes.

The Duff reaction provides a milder, safer, and more environmentally benign alternative for the formylation of pyrazoles. researchgate.net Using hexamethylenetetramine (HMTA) in an acidic medium, this method has been shown to be both chemoselective and regiospecific for the formylation of 1-phenyl-1H-pyrazole systems at the C4 position, furnishing the desired aldehydes in good yields. researchgate.net

Lithiation methods offer another route to regioselectively introduce a formyl group. This strategy involves the deprotonation of a specific carbon atom on the pyrazole ring using a strong base like n-butyllithium, followed by quenching the resulting lithiated intermediate with a formylating agent such as DMF. rsc.org The position of lithiation, and therefore formylation, is directed by the substituents already present on the ring, allowing for the synthesis of specific isomers like 3- or 5-formyl-4-phenyl-1H-pyrazoles that might be inaccessible through electrophilic substitution reactions. rsc.org

| Method | Substrate | Key Reagents | Position of Formylation | Selectivity Notes |

| Vilsmeier-Haack | N-Substituted Pyrazole | POCl₃, DMF | C4 | High regioselectivity for the electron-rich C4 position. researchgate.netumich.edu |

| Vilsmeier-Haack | N-Unsubstituted Pyrazole | POCl₃, DMF | N1 (or no reaction at C4) | Fails to formylate C4 due to N-protonation/reaction; requires N-protection. umich.eduresearchgate.net |

| Duff Reaction | 1-Phenyl-1H-pyrazole | Hexamethylenetetramine (HMTA) | C4 | Regiospecific; milder and safer alternative to Vilsmeier-Haack. researchgate.net |

| Lithiation | N-Protected Phenylpyrazole | n-BuLi, then DMF | C5 (or C3) | Regioselectivity is directed by existing substituents and lithiation conditions. rsc.org |

Table 2: Comparison of Formylation Methods for Pyrazoles Highlighting Regioselectivity.

Reactivity and Chemical Transformations of Methyl 3 Formyl 1h Pyrazole 4 Carboxylate

Transformations Involving the Formyl Group (C-3)

The aldehyde functionality at the C-3 position of the pyrazole (B372694) ring is a key site for chemical modification, readily undergoing reactions typical of aromatic aldehydes.

Nucleophilic Addition Reactions

The electrophilic carbon atom of the formyl group is susceptible to attack by various nucleophiles, leading to the formation of a tetrahedral intermediate that can then proceed to a stable addition product or undergo subsequent elimination.

Methyl 3-formyl-1H-pyrazole-4-carboxylate and its ethyl ester analog readily react with primary amines and hydrazines to form imines (Schiff bases) and hydrazones, respectively. These reactions are fundamental in the construction of more complex heterocyclic systems.

For instance, the condensation of ethyl 1-aryl-4-formyl-1H-pyrazole-3-carboxylates with hydrazine (B178648) and methylhydrazine leads to the formation of the corresponding 2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-ones. researchgate.net This intramolecular cyclization occurs after the initial formation of the hydrazone. The reaction proceeds by nucleophilic attack of the hydrazine on the formyl carbon, followed by dehydration to form the C=N bond of the hydrazone. Subsequently, an intramolecular nucleophilic attack by the second nitrogen of the hydrazine onto the ester carbonyl group, followed by elimination of ethanol, results in the fused pyridazinone ring system.

Similarly, reactions with various substituted anilines can yield a range of imine derivatives. The general mechanism for imine formation involves the nucleophilic attack of the primary amine on the carbonyl carbon, forming a hemiaminal intermediate. This is followed by acid-catalyzed dehydration to produce the final imine product.

Table 1: Examples of Reactions with Nitrogen-Containing Nucleophiles

| Reactant | Nucleophile | Product | Reference |

|---|---|---|---|

| Ethyl 1-aryl-4-formyl-1H-pyrazole-3-carboxylate | Hydrazine | 2-Aryl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one | researchgate.net |

| Ethyl 1-aryl-4-formyl-1H-pyrazole-3-carboxylate | Methylhydrazine | 2-Aryl-6-methyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one | researchgate.net |

The formyl group of pyrazole aldehydes can be converted to an alkene through various olefination reactions, such as the Wittig and Horner-Wadsworth-Emmons reactions. These methods are pivotal for carbon-carbon bond formation and the introduction of vinyl groups.

The Wittig reaction involves the reaction of the aldehyde with a phosphorus ylide (Wittig reagent). The ylide, typically prepared from a phosphonium (B103445) salt and a strong base, acts as a nucleophile, attacking the formyl carbon. This leads to the formation of a betaine (B1666868) intermediate, which then collapses to an oxaphosphetane. The oxaphosphetane subsequently fragments to yield the desired alkene and a phosphine (B1218219) oxide byproduct. masterorganicchemistry.comnih.gov

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes a phosphonate (B1237965) carbanion, which is generally more nucleophilic and less basic than a phosphorus ylide. This reaction typically provides excellent stereoselectivity, favoring the formation of (E)-alkenes. The HWE reaction begins with the deprotonation of a phosphonate ester to generate a carbanion, which then adds to the aldehyde. The resulting intermediate eliminates a dialkyl phosphate (B84403) to form the alkene. wikipedia.orgnrochemistry.com While specific examples for Methyl 3-formyl-1H-pyrazole-4-carboxylate are not prevalent in the reviewed literature, the general applicability of these reactions to aldehydes makes it a highly probable transformation.

Oxidation Reactions

The formyl group of pyrazole aldehydes can be oxidized to a carboxylic acid. This transformation is a common method for introducing a carboxylic acid group onto the pyrazole ring. Various oxidizing agents can be employed for this purpose. While specific examples for the title compound are not detailed in the provided search results, the oxidation of formyl groups on other pyrazole derivatives is a known transformation. nih.gov This suggests that Methyl 3-formyl-1H-pyrazole-4-carboxylate can likely be oxidized to 1H-pyrazole-3,4-dicarboxylic acid 4-methyl ester.

Reduction Reactions

The formyl group can be readily reduced to a primary alcohol. This transformation is typically achieved using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a common and mild reducing agent that is effective for the reduction of aldehydes to alcohols. researchgate.net The reaction involves the transfer of a hydride ion from the borohydride to the electrophilic carbonyl carbon of the formyl group. Subsequent workup with a protic solvent protonates the resulting alkoxide to yield the corresponding alcohol, in this case, Methyl 3-(hydroxymethyl)-1H-pyrazole-4-carboxylate. While lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent that can also effect this transformation, it would also likely reduce the methyl ester at the C-4 position. masterorganicchemistry.com

Aldol-Type Condensations

The formyl group of Methyl 3-formyl-1H-pyrazole-4-carboxylate can participate in aldol-type condensation reactions with enolizable ketones or other active methylene (B1212753) compounds. These base- or acid-catalyzed reactions are a powerful tool for forming new carbon-carbon bonds and constructing α,β-unsaturated carbonyl systems.

In a typical base-catalyzed aldol (B89426) condensation, a ketone is deprotonated by a base to form an enolate. This enolate then acts as a nucleophile, attacking the electrophilic formyl carbon of the pyrazole derivative. The resulting aldol addition product, a β-hydroxy ketone, can then undergo dehydration, often promoted by heat, to yield a conjugated enone. For example, the condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with methyl ketones results in the formation of diaryl pyrazolylpropenones. researchgate.net A similar reaction with Methyl 3-formyl-1H-pyrazole-4-carboxylate and a ketone like acetophenone (B1666503) would be expected to produce Methyl 3-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrazole-4-carboxylate.

Table 2: Summary of Formyl Group Transformations

| Reaction Type | Reagent/Conditions | Product Type |

|---|---|---|

| Nucleophilic Addition | ||

| Imine Formation | Primary Amine, Acid Catalyst | Imine (Schiff Base) |

| Hydrazone Formation | Hydrazine/Substituted Hydrazine | Hydrazone |

| Alkenylation | ||

| Wittig Reaction | Phosphorus Ylide (R-CH=PPh₃) | Alkene |

| Horner-Wadsworth-Emmons | Phosphonate Carbanion, Base | (E)-Alkene |

| Oxidation | Oxidizing Agent (e.g., KMnO₄, CrO₃) | Carboxylic Acid |

| Reduction | Reducing Agent (e.g., NaBH₄) | Primary Alcohol |

| Aldol-Type Condensation | Ketone, Base/Acid Catalyst | α,β-Unsaturated Ketone |

Transformations Involving the Ester Group (C-4)

The ester group at the C-4 position of the pyrazole ring is susceptible to various nucleophilic substitution reactions, enabling its conversion into other important functional groups.

Hydrolysis and Transesterification Reactions

Hydrolysis of the methyl ester to the corresponding carboxylic acid is a fundamental transformation. This reaction is typically carried out under basic conditions, for instance, using sodium hydroxide, followed by acidification. The resulting 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a key intermediate in the synthesis of several modern fungicides. google.comthieme.degoogleapis.com

Transesterification, the conversion of one ester to another, can also be achieved, although it is less commonly reported for this specific molecule in the reviewed literature. Generally, this reaction is catalyzed by either an acid or a base in the presence of an excess of the desired alcohol.

Conversion to Carboxylic Acid Derivatives (e.g., amides, hydrazides)

The ester functionality can be readily converted into a variety of carboxylic acid derivatives, such as amides and hydrazides. These transformations are crucial for building more complex molecular architectures and for the synthesis of biologically active compounds.

The synthesis of amides is typically achieved by reacting the corresponding pyrazole-3-carbonyl chloride with amines. nih.gov For example, pyrazole carboxylic acid amides of 5-amino-1,3,4-thiadiazole-2-sulfonamide (B1684419) have been synthesized and shown to be potent inhibitors of human carbonic anhydrase isoenzymes I and II. nih.gov Another approach involves the oxidative amidation of pyrazole carbaldehydes with 2-aminopyridine (B139424) in the presence of an oxidizing agent like hydrogen peroxide. beilstein-journals.org

Hydrazides are formed through the reaction of the pyrazole ester or its corresponding acid chloride with hydrazine hydrate (B1144303). These hydrazides are valuable intermediates for the synthesis of further heterocyclic systems. For instance, the reaction of 3-diphenyl-1H-pyrazole-4-carboxylic acid hydrazide with ethyl acetoacetate (B1235776) yields a pyrazolone (B3327878) derivative. science.gov

Table 1: Examples of Carboxylic Acid Derivative Synthesis

| Starting Material | Reagent(s) | Product | Reference(s) |

| 4-Benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonyl chloride | 5-Amino-1,3,4-thiadiazole-2-sulfonamide | Pyrazole carboxylic acid amide | nih.gov |

| 5-(4-Fluorophenyl)-1-phenyl-1H-pyrazole-3-carbaldehyde | 2-Aminopyridine, H₂O₂ | Pyrazole-pyridine conjugate with amide tether | beilstein-journals.org |

| 3-Diphenyl-1H-pyrazole-4-carboxylic acid hydrazide | Ethyl acetoacetate | 5-Methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one | science.gov |

Cyclization and Annulation Reactions

The presence of both a formyl and an ester group in a 1,2-relationship on the pyrazole ring makes methyl 3-formyl-1H-pyrazole-4-carboxylate an ideal substrate for cyclization and annulation reactions, leading to the formation of fused heterocyclic systems.

Formation of Fused Heterocyclic Systems (e.g., pyrazolo[4,3-d]pyrimidine, pyrazolo[3,4-d]pyridazine)

Pyrazolo[4,3-d]pyrimidines are readily synthesized from methyl 3-formyl-1H-pyrazole-4-carboxylate and its derivatives. For instance, the reaction of ethyl 5-amino-1-[8-(trifluoromethyl)quinolin-4-yl]-1H-pyrazole-4-carboxylate with formamide, urea, or thiourea (B124793) leads to the corresponding pyrazolo[3,4-d]pyrimidines. nih.gov These compounds are of significant interest due to their potential as therapeutic agents. nih.gov

Similarly, the pyrazolo[3,4-d]pyridazine ring system can be constructed from pyrazole precursors. The reaction of ethyl 1-aryl-4-formyl-1H-pyrazole-3-carboxylates with hydrazine or methylhydrazine results in the formation of 2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-ones. researchgate.netresearchgate.net These fused systems are considered effective substrates for constructing biologically active molecules. nuph.edu.ua

Table 2: Synthesis of Fused Heterocyclic Systems

| Starting Material | Reagent(s) | Fused System | Reference(s) |

| Ethyl 5-amino-1-[8-(trifluoromethyl)quinolin-4-yl]-1H-pyrazole-4-carboxylate | Formamide, Urea, or Thiourea | Pyrazolo[3,4-d]pyrimidine | nih.gov |

| Ethyl 1-aryl-4-formyl-1H-pyrazole-3-carboxylates | Hydrazine or Methylhydrazine | Pyrazolo[3,4-d]pyridazine | researchgate.netresearchgate.net |

Synthesis of Spiro Compounds

While the direct synthesis of spiro compounds from methyl 3-formyl-1H-pyrazole-4-carboxylate is not extensively detailed in the provided search results, the pyrazole scaffold is a known component in spirocyclic architectures. Spiro compounds, characterized by two rings sharing a single atom, are of interest in medicinal chemistry due to their rigid three-dimensional structures. nih.gov The functional groups of methyl 3-formyl-1H-pyrazole-4-carboxylate could potentially be elaborated to participate in reactions leading to spirocyclic systems.

Other Functional Group Interconversions

Beyond the primary transformations of the ester and formyl groups, other functional group interconversions can be performed on the pyrazole ring or its substituents. For example, the aldehyde group can undergo oxidation to a carboxylic acid or reduction to an alcohol. These transformations provide additional avenues for structural diversification and the synthesis of novel pyrazole derivatives. vanderbilt.edu The aldehyde functionality is a common target for chemical modifications, including reactions with nitrogen-containing nucleophiles, alkenylation, and participation in multicomponent reactions. nuph.edu.ua

Structural Characterization and Spectroscopic Analysis Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

¹H NMR Studies

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. For Methyl 3-formyl-1H-pyrazole-4-carboxylate, the spectrum is expected to show specific signals corresponding to each type of proton in the molecule.

NH Proton: A broad singlet is anticipated for the pyrazole (B372694) ring's N-H proton, typically appearing in the downfield region of the spectrum.

Pyrazole Ring Proton (H5): A singlet corresponding to the proton at the C5 position of the pyrazole ring is expected.

Aldehyde Proton (-CHO): A distinct singlet for the formyl proton will be present, characteristically found far downfield due to the electron-withdrawing nature of the carbonyl group.

Methyl Ester Protons (-OCH₃): A sharp singlet integrating to three protons will correspond to the methyl group of the ester functionality.

Table 1: Expected ¹H NMR Chemical Shifts

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| NH (pyrazole) | > 10 | Broad Singlet |

| CH (pyrazole, H5) | 8.0 - 8.5 | Singlet |

| CHO (formyl) | 9.5 - 10.5 | Singlet |

¹³C NMR Studies

Carbon-13 (¹³C) NMR spectroscopy provides information on the different carbon environments within the molecule. The spectrum for Methyl 3-formyl-1H-pyrazole-4-carboxylate would display distinct peaks for each of the six carbon atoms.

Carbonyl Carbons: Two signals in the highly deshielded region are expected for the ester and aldehyde carbonyl carbons.

Pyrazole Ring Carbons: Three signals will correspond to the C3, C4, and C5 carbons of the pyrazole ring. The chemical shifts will be influenced by the attached substituents.

Methyl Ester Carbon: A signal in the upfield region will represent the methyl carbon of the ester group.

Table 2: Expected ¹³C NMR Chemical Shifts

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| C=O (formyl) | 185 - 195 |

| C=O (ester) | 160 - 170 |

| C3 (pyrazole) | ~140 |

| C5 (pyrazole) | ~135 |

| C4 (pyrazole) | ~115 |

Advanced NMR Techniques for Structural Elucidation

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, advanced 2D NMR techniques are employed.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. It is crucial for establishing the connectivity across quaternary carbons (like C3, C4, and the carbonyl carbons) and piecing together the molecular structure. For instance, correlations would be expected between the aldehyde proton and the C3 and C4 carbons of the pyrazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can reveal spatial proximities between protons, helping to confirm the regiochemistry and conformation of the molecule.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of Methyl 3-formyl-1H-pyrazole-4-carboxylate would exhibit characteristic absorption bands.

N-H Stretch: A broad absorption band in the region of 3200-3400 cm⁻¹ is characteristic of the N-H bond in the pyrazole ring.

C=O Stretches: Two distinct and strong absorption bands are expected for the two carbonyl groups. The aldehyde C=O stretch typically appears at a higher wavenumber (around 1700-1720 cm⁻¹) than the ester C=O stretch (around 1720-1740 cm⁻¹), though conjugation with the pyrazole ring will influence their exact positions.

C-H Stretches: Absorptions for aromatic C-H (on the pyrazole ring) and aliphatic C-H (of the methyl group) would be observed just above and below 3000 cm⁻¹, respectively. The aldehyde C-H stretch often shows a characteristic pair of weak bands around 2720 and 2820 cm⁻¹.

C-O Stretch: A strong band corresponding to the C-O stretching of the ester group would be visible in the 1100-1300 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Pyrazole N-H | Stretch | 3200 - 3400 |

| Aldehyde C=O | Stretch | 1700 - 1720 |

| Ester C=O | Stretch | 1720 - 1740 |

| Aldehyde C-H | Stretch | ~2720, ~2820 |

Mass Spectrometry Techniques (e.g., LC-MS, EI-MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Molecular Ion Peak ([M]⁺): In techniques like Electron Ionization (EI-MS), a peak corresponding to the intact molecule's mass would be observed. For Methyl 3-formyl-1H-pyrazole-4-carboxylate (C₆H₆N₂O₃), the exact molecular weight is approximately 154.12 g/mol .

High-Resolution Mass Spectrometry (HRMS): Techniques like Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer (e.g., TOF or Orbitrap), often used in LC-MS, can determine the molecular mass with very high precision. This allows for the calculation of the elemental formula, confirming that the observed mass corresponds to C₆H₆N₂O₃.

Fragmentation Pattern: The molecule would likely fragment in predictable ways, such as the loss of the methoxy (B1213986) group (-OCH₃) or the formyl group (-CHO), providing further structural confirmation.

Elemental Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in a pure sample. The experimentally determined percentages are compared with the calculated values for the proposed molecular formula, C₆H₆N₂O₃. A close match between the found and calculated values serves as fundamental proof of the compound's elemental composition and purity.

Table 4: Elemental Analysis Data for C₆H₆N₂O₃

| Element | Calculated Percentage (%) |

|---|---|

| Carbon (C) | 46.76 |

| Hydrogen (H) | 3.92 |

X-ray Crystallography for Structural Confirmation

A definitive method for the elucidation of the three-dimensional atomic arrangement of a molecule is single-crystal X-ray crystallography. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, thereby offering unequivocal structural confirmation.

A comprehensive search of crystallographic databases for "methyl 3-formyl-1H-pyrazole-4-carboxylate" did not yield a publicly available crystal structure for this specific compound. However, to illustrate the power of this technique in characterizing pyrazole derivatives, the crystallographic data of a closely related compound, 1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid, can be examined as a representative example.

The analysis of 1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid revealed that it crystallizes in the monoclinic system with the space group P21/c. researchgate.net The unit cell parameters were determined to be a = 4.5811(16) Å, b = 19.734(7) Å, c = 11.812(4) Å, with a β angle of 101.181(11)°. researchgate.net The volume of the unit cell is 1047.6(6) ų, and with Z=4, it indicates that there are four molecules of the compound in the unit cell. researchgate.net The final refinement of the structure resulted in an R-factor of 0.0742, which signifies a good agreement between the experimental data and the final structural model. researchgate.net

Such a detailed structural analysis allows for the examination of the molecule's conformation. For instance, in the case of 1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid, the dihedral angles between the pyrazole ring and the carboxyl and nitro groups were found to be 48.8° and 21.3°, respectively. researchgate.net Furthermore, the study of the crystal packing revealed the presence of intermolecular O–H⋯N hydrogen bonds, which connect adjacent molecules to form a one-dimensional chain. researchgate.net These types of weak intermolecular interactions, including C–H⋯O hydrogen bonds, are crucial for the stability of the crystal structure. researchgate.net

This example demonstrates the level of detailed structural information that can be obtained from X-ray crystallography. For a compound like methyl 3-formyl-1H-pyrazole-4-carboxylate, this method would be invaluable in confirming the planarity of the pyrazole ring, determining the precise bond lengths and angles of the formyl and carboxylate substituents, and understanding the intermolecular interactions that govern its solid-state packing.

Crystallographic Data for a Representative Pyrazole Derivative

| Parameter | Value | Reference |

| Compound | 1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid | researchgate.net |

| Chemical Formula | C8H11N3O4 | researchgate.net |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P21/c | researchgate.net |

| a (Å) | 4.5811(16) | researchgate.net |

| b (Å) | 19.734(7) | researchgate.net |

| c (Å) | 11.812(4) | researchgate.net |

| β (°) | 101.181(11) | researchgate.net |

| Volume (ų) | 1047.6(6) | researchgate.net |

| Z | 4 | researchgate.net |

| Rgt(F) | 0.0742 | researchgate.net |

| Temperature (K) | 296(2) | researchgate.net |

Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of pyrazole (B372694) derivatives. By solving approximations of the Schrödinger equation, these methods can determine molecular geometries, energies, and a variety of electronic properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of heterocyclic compounds. nih.govbohrium.com Studies on related pyrazole carboxylic acids utilize DFT, often with the B3LYP hybrid functional, to model electronic structure and molecular geometry accurately. nih.govresearchgate.net Such calculations provide crucial information on the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a key indicator of chemical reactivity and electronic stability. nih.govresearchgate.net

Furthermore, DFT is employed to generate Molecular Electrostatic Potential (MEP) maps. These maps illustrate the charge distribution across the molecule, identifying electron-rich regions susceptible to electrophilic attack and electron-poor regions prone to nucleophilic attack. nih.gov For pyrazole derivatives, these analyses help confirm the structural characteristics and reveal information about the reactivity of various functional sites. nih.govresearchgate.net

| Computational Method | Calculated Property | Significance in Pyrazole Systems | Reference Example |

|---|---|---|---|

| DFT (e.g., B3LYP/6-31G(d)) | Geometry Optimization | Determines the most stable 3D structure and planarity. | 3-(2-furyl)-1H-pyrazole-5-carboxylic acid nih.gov |

| DFT | Frontier Molecular Orbitals (HOMO/LUMO) | Indicates electronic stability, reactivity, and potential for optoelectronic applications. | 3-(2-furyl)-1H-pyrazole-5-carboxylic acid researchgate.net |

| DFT | Molecular Electrostatic Potential (MEP) | Maps charge distribution to predict sites for electrophilic and nucleophilic attack. | Ethyl 5-(trimethylsilyl)-1-1H-pyrazole-3-carboxylate bohrium.com |

Theoretical calculations are essential for performing conformational analysis, which explores the different spatial arrangements of a molecule's atoms and their relative energies. For Methyl 3-formyl-1H-pyrazole-4-carboxylate, this involves determining the preferred orientation of the formyl and methoxycarbonyl substituents relative to the pyrazole ring. DFT-based geometry optimization reveals that pyrazole derivatives often adopt a planar conformation, where all constituent atoms lie in the same plane, a feature that maximizes conjugation. nih.govresearchgate.net

Studies on pyrazoles with ester and amide groups have investigated the conformational equilibria related to the cis/trans arrangement of the carbonyl group relative to the pyrazole ring. nih.govscilit.com These conformations can be influenced by intramolecular hydrogen bonding and solvent effects, which can be modeled computationally to determine the most stable conformer.

| Parameter | Description | Relevance to Methyl 3-formyl-1H-pyrazole-4-carboxylate |

|---|---|---|

| Ring Planarity | The degree to which the atoms of the pyrazole ring lie in a single plane. | Computational studies on similar pyrazoles confirm a high degree of planarity. nih.gov |

| Substituent Orientation | The rotational position (e.g., cis/trans) of the formyl and methoxycarbonyl groups. | Energetics of different orientations are calculated to find the lowest energy state. nih.gov |

| Intramolecular Interactions | Potential for hydrogen bonding between the N-H of the pyrazole and a carbonyl oxygen. | Such interactions can stabilize specific conformers and influence tautomeric preference. nih.gov |

Tautomeric Equilibria in Pyrazole Systems

N-unsubstituted pyrazoles exist as a mixture of tautomers, a phenomenon known as annular prototropic tautomerism. This involves the migration of a proton between the two nitrogen atoms of the pyrazole ring, leading to a dynamic equilibrium that is influenced by the nature and position of substituents.

The position of the tautomeric equilibrium is highly dependent on the electronic properties of the substituents on the pyrazole ring. nih.govresearchgate.net Electron-withdrawing groups and electron-donating groups exert different influences on the stability of the respective tautomers. nih.gov Theoretical calculations have shown that electron-donating groups tend to lower the energy barrier for proton transfer. nih.gov

Studies on 3(5)-disubstituted-1H-pyrazoles provide a framework for predicting the preference in Methyl 3-formyl-1H-pyrazole-4-carboxylate. In one such study, pyrazoles containing an ester group at either position 3 or 5 were investigated. nih.govscilit.com It was found that when a strong electron-withdrawing group like a nitro group was also present, the preferred tautomer was the one where the nitro group was at position 5 (Tautomer T5). nih.govscilit.com Conversely, when electron-donating groups like methyl or amino groups were present, the equilibrium favored the tautomer with the ester or amide group at position 3 (Tautomer T3). nih.govscilit.com Given that both the formyl and methoxycarbonyl groups in the title compound are electron-withdrawing, these findings suggest a complex interplay that determines the favored tautomeric form.

| Substituent at C3/C5 | Electronic Effect | Favored Tautomer for Ester/Amide Group | Reference |

|---|---|---|---|

| Methyl (CH₃) | Electron-donating | Tautomer 3 (Ester/Amide at C3) | nih.govscilit.com |

| Amino (NH₂) | Electron-donating | Tautomer 3 (Ester/Amide at C3) | nih.govscilit.com |

| Nitro (NO₂) | Electron-withdrawing | Tautomer 5 (Ester/Amide at C5) | nih.govscilit.com |

Reaction Mechanism Investigations

While specific mechanistic studies on Methyl 3-formyl-1H-pyrazole-4-carboxylate are not extensively detailed in the literature, research on related pyrazole derivatives provides insight into the types of reaction mechanisms this class of compounds can undergo. Computational studies are often used to elucidate these pathways, map transition states, and calculate activation energies.

One notable mechanism studied in pyrazole chemistry is the ANRORC (Addition of the Nucleophile, Ring Opening, Ring Closure) mechanism. This pathway was proposed for the reaction of 3-methyl-1,4-dinitro-1H-pyrazole with arylhydrazines, where a nucleophilic attack leads to the opening of the pyrazole ring, followed by a subsequent re-closure to form a new pyrazole derivative. researchgate.net

Other investigations have focused on the reactivity of pyrazole-carboxylic acid derivatives with nucleophiles like Grignard reagents. niscpr.res.in These reactions typically proceed via nucleophilic attack at a carbonyl carbon, either of a substituent or the carboxylic acid itself, leading to the formation of alcohols or other addition products. niscpr.res.in Furthermore, the ring-closing reaction to form the pyrazole ring itself, for instance, by reacting an α,β-unsaturated carbonyl compound with a hydrazine (B178648), is another area of mechanistic investigation. google.com These examples highlight the diverse reactivity of the pyrazole core and its substituents, which can be explored through detailed mechanistic studies.

Computational Elucidation of Reaction Pathways

The synthesis of pyrazole derivatives, including Methyl 3-formyl-1H-pyrazole-4-carboxylate, often involves the Vilsmeier-Haack reaction, a powerful method for the formylation of electron-rich heterocyclic compounds. nih.govijpcbs.com Computational studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the intricate mechanisms of such reactions. researchgate.net The Vilsmeier-Haack reagent, typically a chloroiminium ion formed from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃), is a key intermediate. organic-chemistry.org

Theoretical investigations into the formation of the Vilsmeier-Haack complex itself have been carried out to understand its stability and reactivity. These studies compare various density functional methods and basis sets to accurately model the reaction barriers and intermediates. researchgate.net For the subsequent formylation of a pyrazole precursor, computational models help to predict the regioselectivity of the reaction. The pyrazole ring possesses multiple potential sites for electrophilic attack, and DFT calculations can determine the most energetically favorable pathway. tandfonline.com

The reaction pathway for the formation of a 4-formyl pyrazole via the Vilsmeier-Haack reaction on a corresponding hydrazone precursor involves several key steps that can be modeled computationally. These include the formation of the Vilsmeier reagent, the electrophilic attack of this reagent on the hydrazone, subsequent cyclization to form the pyrazole ring, and finally, the formylation at the C4 position. mdpi.com Quantum chemical calculations can map out the potential energy surface for this entire process, identifying the intermediates and transition states involved.

Transition State Analysis

Transition state theory is a cornerstone of computational reaction chemistry, providing a framework to calculate the rates of chemical reactions. By locating the transition state structures on the potential energy surface, the activation energy for a particular reaction step can be determined. For the synthesis of Methyl 3-formyl-1H-pyrazole-4-carboxylate, transition state analysis is crucial for understanding the kinetics and feasibility of the proposed reaction pathways.

In the context of the Vilsmeier-Haack formylation, DFT calculations can be employed to model the transition state for the electrophilic attack of the Vilsmeier reagent on the pyrazole precursor. The geometry of this transition state, along with its vibrational frequencies (where a single imaginary frequency corresponds to the reaction coordinate), provides detailed insight into the bond-forming and bond-breaking processes. mdpi.com

For the cyclization step in pyrazole synthesis from acyclic precursors, transition state analysis can explain the observed regioselectivity. By comparing the activation barriers for the formation of different possible regioisomers, computational models can predict which product will be favored under kinetic control. conicet.gov.aracs.org These theoretical predictions are invaluable for optimizing reaction conditions to achieve the desired isomer.

Table 1: Theoretical Activation Barriers for Key Reaction Steps in Pyrazole Synthesis

| Reaction Step | Precursor(s) | Computational Method | Calculated Activation Energy (kcal/mol) |

| Electrophilic Attack | Pyrazole Precursor + Vilsmeier Reagent | DFT (B3LYP/6-31G*) | 25.8 |

| Cyclization (Regioisomer 1) | Acyclic Hydrazone | DFT (M06-2X/6-311+G) | 15.2 |

| Cyclization (Regioisomer 2) | Acyclic Hydrazone | DFT (M06-2X/6-311+G) | 18.9 |

Note: The data in this table is illustrative and based on typical values found in computational studies of similar pyrazole syntheses. Specific values for Methyl 3-formyl-1H-pyrazole-4-carboxylate would require dedicated computational investigation.

Molecular Modeling in Chemical Synthesis Design

Molecular modeling has become an indispensable tool in modern synthetic chemistry, enabling the rational design of synthetic routes and the prediction of molecular properties. nih.govresearchgate.net For a molecule like Methyl 3-formyl-1H-pyrazole-4-carboxylate, which serves as a versatile building block, molecular modeling can guide the synthesis of more complex, fused heterocyclic systems. scirp.org

By understanding the electronic properties of the formyl and carboxylate groups through computational analysis, chemists can predict their reactivity towards various reagents. For instance, the formyl group can act as an electrophile in condensation reactions, while the carboxylate can be modified through esterification or amidation. Molecular modeling can help in selecting the appropriate reagents and conditions to achieve desired transformations selectively. unifi.it

Furthermore, molecular modeling is extensively used in the design of novel compounds with specific biological activities. nih.govunifi.it Pyrazole derivatives are known to exhibit a wide range of pharmacological properties. chim.it By using Methyl 3-formyl-1H-pyrazole-4-carboxylate as a scaffold, new derivatives can be designed in silico. Molecular docking studies can then be performed to predict the binding affinity of these designed molecules to specific biological targets, such as enzymes or receptors. This computational screening allows for the prioritization of synthetic targets, saving significant time and resources in the drug discovery process. nih.govunifi.it

Table 2: Application of Molecular Modeling in the Synthesis Design of Pyrazole Derivatives

| Modeling Technique | Application in Synthesis Design | Target Compound Class |

| DFT Calculations | Prediction of regioselectivity in cyclization reactions. | Substituted Pyrazoles |

| Molecular Docking | In silico screening of derivatives for biological activity. | Pyrazole-based enzyme inhibitors |

| QSAR (Quantitative Structure-Activity Relationship) | Guiding the design of analogs with improved potency. | Bioactive Pyrazole Derivatives |

| Molecular Dynamics Simulations | Assessing the stability of ligand-receptor complexes. | Drug candidates based on pyrazole scaffold |

Applications of Methyl 3 Formyl 1h Pyrazole 4 Carboxylate in Organic Synthesis

Precursor for Diverse Heterocyclic Architectures

The presence of reactive formyl and carboxylate groups on the pyrazole (B372694) ring makes Methyl 3-formyl-1H-pyrazole-4-carboxylate an excellent precursor for the synthesis of a wide array of heterocyclic compounds. researchgate.net These reactions often involve the participation of one or both of these functional groups in cyclization and condensation reactions.

Methyl 3-formyl-1H-pyrazole-4-carboxylate and its derivatives are instrumental in the synthesis of various pyrazole-fused heterocyclic systems. These fused systems are of significant interest in medicinal chemistry due to their diverse biological activities. The formyl and carboxylate moieties can participate in annulation reactions, where a new ring is fused onto the existing pyrazole core.

One of the prominent applications is in the synthesis of pyrazolo[3,4-b]pyridines . These compounds can be synthesized by reacting 5-aminopyrazole derivatives with various 1,3-dicarbonyl compounds or their equivalents. nih.govcdnsciencepub.com While the specific use of Methyl 3-formyl-1H-pyrazole-4-carboxylate is a variation of this theme, the general strategy involves the formation of a pyridine (B92270) ring fused to the pyrazole. For instance, the formyl group can act as an electrophilic site for condensation with an active methylene (B1212753) compound, followed by cyclization involving the pyrazole nitrogen.

Another important class of fused heterocycles synthesized from pyrazole precursors are pyrazolo[3,4-d]pyridazines . The synthesis of these compounds often involves the reaction of 4-formyl-1H-pyrazole-3-carboxylates with hydrazine (B178648) or its derivatives. researchgate.netresearchgate.net The reaction proceeds through the condensation of hydrazine with both the formyl and the carboxylate groups, leading to the formation of the fused pyridazine (B1198779) ring. researchgate.net

The following table summarizes representative examples of pyrazole-fused systems synthesized from formyl pyrazole precursors.

| Fused System | Precursors | Key Reaction Type | Reference |

| Pyrazolo[3,4-b]pyridines | 5-Aminopyrazoles and 1,3-dicarbonyl compounds | Annulation/Condensation | nih.govcdnsciencepub.com |

| Pyrazolo[3,4-d]pyridazines | Ethyl 1-aryl-4-formyl-1H-pyrazole-3-carboxylates and hydrazines | Condensation/Cyclization | researchgate.net |

| Chromeno[2,3-c]pyrazol-4(1H)-ones | 5-Aryloxy-4-formyl-3-methyl-1-phenyl-1H-pyrazoles | Intramolecular cross-dehydrogenative-coupling | nih.gov |

The formyl and carboxylate groups of Methyl 3-formyl-1H-pyrazole-4-carboxylate serve as handles for introducing a variety of substituents onto the pyrazole ring. The aldehyde can undergo reactions such as Knoevenagel condensation, Wittig reactions, and reductive amination to introduce new carbon-carbon or carbon-nitrogen bonds.

For example, the Vilsmeier-Haack reaction on hydrazones can lead to the formation of 4-formyl pyrazole derivatives, which are then used to synthesize a range of substituted pyrazoles. nih.gov The formyl group can be condensed with active methylene compounds to afford various derivatives. ekb.eg Multicomponent reactions involving aldehydes, β-ketoesters, and hydrazines are also a powerful tool for the one-pot synthesis of highly substituted pyrazoles. beilstein-journals.org

The following table provides examples of reactions used to synthesize substituted pyrazole derivatives from formyl pyrazoles.

| Reaction Type | Reagents | Resulting Derivative | Reference |

| Knoevenagel Condensation | Active methylene compounds (e.g., malononitrile) | Pyrazole with a substituted vinyl group at the 4-position | nih.gov |

| Reductive Amination | Amines and a reducing agent | 4-(Aminomethyl)pyrazole derivatives | cdnsciencepub.com |

| Wittig Reaction | Phosphonium (B103445) ylides | Pyrazole with an alkene substituent at the 4-position | mdpi.com |

| Multicomponent Reactions | Aldehydes, β-ketoesters, hydrazines | Persubstituted pyrazole-4-carboxylates | beilstein-journals.org |

Role as a Bifunctional Aldo-X Building Block

Methyl 3-formyl-1H-pyrazole-4-carboxylate can be classified as an "Aldo-X" bifunctional building block. researchgate.net This terminology refers to molecules that contain an aldehyde group (Aldo) and another reactive functional group (X), in this case, the methyl carboxylate. The presence of these two functionalities with different reactivities allows for sequential and selective transformations, making it a powerful tool for constructing complex molecular architectures. researchgate.net

The aldehyde is typically more reactive towards nucleophiles than the ester. This difference in reactivity can be exploited to perform selective chemistry at the formyl group while leaving the ester intact for subsequent modifications. For example, the formyl group can be selectively converted to an imine, an oxime, or a hydrazone, and the resulting derivative can then undergo further reactions involving the ester group. This stepwise approach enables the synthesis of highly functionalized pyrazole derivatives. researchgate.net

Scaffolding for Chemical Library Generation

The pyrazole core is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is frequently found in biologically active compounds. researchgate.net Methyl 3-formyl-1H-pyrazole-4-carboxylate, with its two reactive handles, is an excellent starting point for the generation of chemical libraries based on the pyrazole scaffold.

By systematically reacting the formyl and carboxylate groups with a diverse set of reagents, a large number of structurally related compounds can be rapidly synthesized. This approach, known as diversity-oriented synthesis, is crucial in the early stages of drug discovery for identifying new lead compounds. The formyl group can be reacted with a library of amines to generate a collection of Schiff bases, while the ester can be reacted with a library of amines or alcohols to produce a variety of amides or other esters. ekb.eg

Derivatization for Advanced Chemical Systems

The versatility of Methyl 3-formyl-1H-pyrazole-4-carboxylate extends to its derivatization into more complex and advanced chemical systems. The formyl and carboxylate groups can be transformed into a wide range of other functionalities, which can then be used to construct supramolecular assemblies, functional materials, or complex natural product analogs.

For example, the formyl group can be oxidized to a carboxylic acid, providing a dicarboxylic acid pyrazole derivative. This can be used as a ligand for the synthesis of metal-organic frameworks (MOFs) or coordination polymers. Alternatively, the formyl group can be reduced to a hydroxymethyl group, which can then be further functionalized. The ester can be hydrolyzed to the corresponding carboxylic acid, which can participate in peptide coupling reactions to incorporate the pyrazole moiety into peptides or peptidomimetics. rsc.org

Conclusion and Future Research Directions

Summary of Key Methodologies and Reactivity Patterns

The synthesis of polysubstituted pyrazoles like methyl 3-formyl-1H-pyrazole-4-carboxylate relies on a few robust and well-established methodologies. The classical Knorr pyrazole (B372694) synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative, remains a fundamental approach. beilstein-journals.orgnih.govmdpi.com For the specific substitution pattern of the target molecule, a key strategy involves the Vilsmeier-Haack reaction. mdpi.comorganic-chemistry.org This reaction typically uses a Vilsmeier reagent (generated from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride) to achieve formylation of an electron-rich heterocyclic ring. organic-chemistry.orgdegres.eursc.org For instance, a common route involves the reaction of ethyl 2-(arylhydrazono)propanoates with the Vilsmeier-Haack reagent to yield ethyl 1-aryl-4-formyl-1H-pyrazole-3-carboxylates, a regioisomeric analogue of the title compound. umich.edu

The reactivity of methyl 3-formyl-1H-pyrazole-4-carboxylate is dominated by the chemistry of its two functional groups.

The Formyl Group: The aldehyde functionality is a reactive handle for a variety of transformations. It readily participates in Knoevenagel condensations with active methylene (B1212753) compounds, leading to the formation of α,β-unsaturated systems. nih.govumich.eduwikipedia.org This reaction is a cornerstone for building molecular complexity, often serving as the initial step in domino or multicomponent reactions.

Bifunctional Reactivity: The true synthetic power of this molecule lies in the interplay between the formyl and carboxylate groups. This arrangement makes it an ideal precursor for the synthesis of fused heterocyclic systems. Reactions with binucleophiles can engage the formyl group and a derivative of the ester group to construct new rings, leading to important scaffolds such as:

Pyrazolo[3,4-b]pyridines semanticscholar.orgbeilstein-journals.org

Pyrazolo[3,4-d]pyrimidines beilstein-journals.orgchim.it

Pyrazolo[3,4-d]pyridazines umich.edusemanticscholar.org

These fused systems are of significant interest in medicinal chemistry and materials science. beilstein-journals.orgchim.it

Unexplored Synthetic Avenues for Methyl 3-formyl-1H-pyrazole-4-carboxylate

While current methods are effective, there is considerable room for innovation in the synthesis of methyl 3-formyl-1H-pyrazole-4-carboxylate, particularly with a focus on efficiency, sustainability, and regiochemical control.

Advanced Multicomponent Reactions (MCRs): The development of novel MCRs that can assemble the target molecule in a single step from simple, readily available starting materials is a highly desirable goal. mdpi.comrsc.org Designing a three- or four-component reaction that precisely establishes the 3-formyl-4-carboxylate substitution pattern would represent a significant increase in synthetic efficiency. beilstein-journals.orgnih.gov

C-H Functionalization: A more modern and atom-economical approach would be the direct C-H formylation of a pre-existing methyl 1H-pyrazole-4-carboxylate scaffold. This would avoid the need for multi-step sequences and the installation of directing groups, aligning with the principles of green chemistry.

Flow Chemistry: The implementation of continuous flow technologies could offer significant advantages for the synthesis, particularly for reactions that are highly exothermic or involve hazardous reagents. Flow chemistry allows for precise control over reaction parameters, enhancing safety and potentially improving yields and purity.

Catalytic Approaches: Exploring novel catalytic systems, such as photoredox or electrocatalysis, could open up new reaction pathways for either the construction of the pyrazole ring or its subsequent functionalization. These methods often operate under mild conditions and can provide unique reactivity not achievable through traditional thermal methods.

Potential for Novel Chemical Transformations and Derivatizations

The unique arrangement of functional groups in methyl 3-formyl-1H-pyrazole-4-carboxylate makes it a powerful intermediate for creating diverse and complex molecular structures.

Domino and Tandem Reactions: There is significant potential to design new domino reaction sequences that are initiated at one functional group and terminate at the other. nih.govnuph.edu.ua For example, a Knoevenagel condensation at the formyl group could generate an intermediate that subsequently undergoes an intramolecular cyclization involving the ester group, leading to novel polycyclic systems in a single operation. ugm.ac.id

Scaffold for Diversity-Oriented Synthesis: The pyrazole core can be used as a central scaffold, with the formyl and ester groups serving as orthogonal handles for introducing molecular diversity. This would allow for the rapid generation of libraries of complex pyrazole derivatives for screening in drug discovery and materials science.

Intramolecular Cyclizations: Chemical modification of both the formyl group (e.g., conversion to an oxime or hydrazone) and the ester group (e.g., conversion to an amide or hydrazide) followed by an intramolecular cyclization could provide access to a wide range of previously inaccessible fused pyrazole systems.

N-H Derivatization: The pyrazole N-H proton can be substituted with a vast array of groups. nih.gov This functionalization, combined with subsequent reactions at the C3 and C4 positions, allows for fine-tuning of the molecule's steric and electronic properties, which is crucial for applications in medicinal chemistry and as ligands in coordination chemistry.

Advancements in Computational Design and Predictive Modeling for Pyrazole Synthesis

Computational chemistry has become an indispensable tool in modern organic synthesis, offering profound insights that can guide experimental work. eurasianjournals.com

Predicting Regioselectivity: A persistent challenge in pyrazole synthesis is controlling the regioselectivity, especially when using unsymmetrical precursors. Quantum mechanical calculations, such as Density Functional Theory (DFT), can be employed to model reaction transition states and predict the most likely regioisomeric product. researchgate.netorganic-chemistry.org This predictive power can save significant experimental time and resources by identifying the optimal reaction conditions and substrates.

Mechanism Elucidation: Computational studies are invaluable for elucidating complex reaction mechanisms, such as those in multicomponent and domino reactions. eurasianjournals.com By mapping the entire reaction energy surface, researchers can identify key intermediates and transition states, providing a deeper understanding of how the reaction proceeds and how it can be optimized.

Designing Novel Reagents and Catalysts: Molecular modeling can be used to design new reagents or catalysts tailored for specific transformations. rsc.org For example, computational screening could identify catalysts that lower the activation energy for a desired reaction pathway or enhance the selectivity of a particular functionalization step in pyrazole synthesis.

Virtual Screening and Property Prediction: Before synthesis, computational methods can predict the physicochemical and biological properties of novel pyrazole derivatives. nih.gov This allows for the in silico design of molecules with desired characteristics, focusing synthetic efforts on compounds with the highest probability of success for a given application.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products